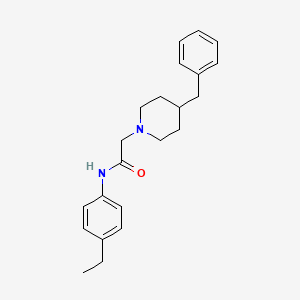

![molecular formula C15H12ClNO6S B4537512 2-chloro-5-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B4537512.png)

2-chloro-5-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)benzoic acid

Übersicht

Beschreibung

2-chloro-5-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)benzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of mild to moderate pain, fever, and inflammation. Mefenamic acid belongs to the class of anthranilic acid derivatives, which are known for their analgesic, antipyretic, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

One area of research focuses on the chemical synthesis and structural analysis of related compounds, aiming to understand their properties and potential applications. For instance, research on the cyclization of similar compounds in the presence of bases to produce anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid highlights the synthetic routes and structural nuances of these chemicals (Ukrainets et al., 2014). This research contributes to the broader understanding of how such compounds can be synthesized and modified for various applications.

Environmental Impact and Degradation

Another important area of research involves understanding the environmental impact and degradation pathways of related benzoic acid derivatives. Studies on compounds like benzophenone-4 and its transformation in chlorinated water provide insights into how these substances degrade in natural and artificial water systems, offering valuable information on their stability, environmental fate, and potential ecotoxicological effects (Xiao et al., 2013). This research is critical for assessing the environmental safety of these compounds and developing strategies to mitigate their impact.

Pharmacological Applications

Research into the pharmacological applications of benzoic acid derivatives spans the development of new drugs and the study of their biological activities. For example, investigations into hypoglycemic benzoic acid derivatives reveal their potential as therapeutic agents for conditions such as diabetes. These studies not only explore the synthesis of these compounds but also examine their structure-activity relationships, providing a foundation for the development of new medications (Grell et al., 1998).

Antibacterial Activity

The synthesis and study of Schiff bases derived from 4-aminobenzoic acid and their potential antibacterial agents against medically important bacterial strains represent another facet of research. These studies aim to discover new antibacterial compounds that can be used to combat resistant bacterial infections, showcasing the versatility of benzoic acid derivatives in developing new antimicrobial agents (Parekh et al., 2005).

Molecular Interactions and Receptor Studies

Finally, research on the interaction of sulfonylureas and related benzoic acid derivatives with insulin-releasing receptor sites of pancreatic beta cells highlights the molecular basis of their hypoglycemic action. This research provides insights into how these compounds bind to receptors and exert their biological effects, contributing to the development of new treatments for diabetes (Brown & Foubister, 1984).

Eigenschaften

IUPAC Name |

2-chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO6S/c1-23-15(20)9-2-4-10(5-3-9)17-24(21,22)11-6-7-13(16)12(8-11)14(18)19/h2-8,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHSEVQQCVZAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

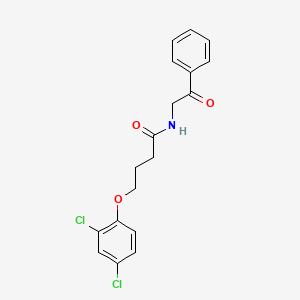

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4537431.png)

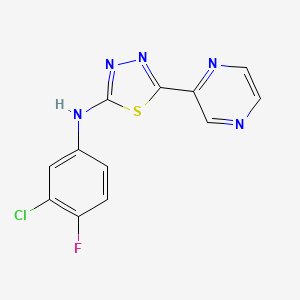

![methyl 4-ethyl-2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4537436.png)

![N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)

![2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)

![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)

![3-methyl-5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B4537494.png)

![1-[(4-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4537502.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4537506.png)

![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4537527.png)

![[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4537535.png)

![7-[4-(4-methoxyphenyl)-1-piperazinyl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4537540.png)